molecular formula C11H12N2O2 B14397310 7,9-Dimethoxy-5H-pyrido[3,2-c]azepine CAS No. 88609-45-4

7,9-Dimethoxy-5H-pyrido[3,2-c]azepine

Cat. No.: B14397310
CAS No.: 88609-45-4
M. Wt: 204.22 g/mol
InChI Key: BEOYLGZOSROJJO-UHFFFAOYSA-N
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Description

7,9-Dimethoxy-5H-pyrido[3,2-c]azepine is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are known for their diverse range of biological properties and applications in various industries, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dimethoxy-5H-pyrido[3,2-c]azepine typically involves the cyclization of appropriate precursors. One common method is the [1,7]-electrocyclization of unstabilized α,β:γ,δ-unsaturated azomethine ylides, which are generated in situ by the condensation of 3,3-diarylpropenals with N-monosubstituted α-amino acids . This reaction is carried out under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7,9-Dimethoxy-5H-pyrido[3,2-c]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the azepine ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

7,9-Dimethoxy-5H-pyrido[3,2-c]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,9-Dimethoxy-5H-pyrido[3,2-c]azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepine derivatives, such as:

Uniqueness

7,9-Dimethoxy-5H-pyrido[3,2-c]azepine is unique due to its specific substitution pattern and the presence of methoxy groups at positions 7 and 9. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88609-45-4

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

7,9-dimethoxy-5H-pyrido[3,2-c]azepine

InChI

InChI=1S/C11H12N2O2/c1-14-9-6-10(15-2)13-7-8-4-3-5-12-11(8)9/h3-6H,7H2,1-2H3

InChI Key

BEOYLGZOSROJJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NCC2=C1N=CC=C2)OC

Origin of Product

United States

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